7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Sourcing a reliable, position-specific 2,3-dihydrobenzofuran building block? 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-45-1) solves the challenge of uncontrollable biological outcomes caused by incorrect halogen placement. • α2-AR Antagonist Intermediate: Directly enables synthesis of potent, selective imidazoline α2-adrenoreceptor antagonists for CNS/cardiovascular programs. • hCA II Probe: Moderate affinity (Ki = 707 nM) makes it a validated tool for carbonic anhydrase II SAR and competition assays. • Position-Controlled Scaffold: 7-chloro substitution is essential; simple des-chloro or 5-chloro analogs are inactive or show altered pharmacology. Supplied as ≥98% pure material with full documentation, ready for immediate medicinal chemistry and custom synthesis workflows.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 26018-45-1
Cat. No. B1429415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
CAS26018-45-1
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=CC=C2Cl)C(=O)O
InChIInChI=1S/C9H7ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
InChIKeyKSSRTMJGUNWSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: Physicochemical and Structural Profile


7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-45-1) is a chloro-substituted 2,3-dihydrobenzofuran-2-carboxylic acid derivative . It possesses the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol [1]. The compound features a 2,3-dihydrobenzofuran core with a carboxylic acid at the 2-position and a single chloro substituent at the 7-position of the fused benzene ring . This specific substitution pattern defines its electronic and steric properties, which directly influence its reactivity and binding characteristics in subsequent derivatizations.

Substitution specificity
7-Chloro pattern is essential for target engagement; unsubstituted or differently halogenated analogs fail to replicate activity.
Synthetic intermediate
Proven intermediate for imidazoline α2-adrenoceptor antagonists; maintains comparable antagonist profile to reference compound.
Tool compound candidate
Quantifiable binding to carbonic anhydrase II supports use as a moderate-affinity tool in enzyme assays and SAR exploration.

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: Substitution Specificity


The position of the chlorine atom on the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a critical determinant of biological activity and chemical reactivity. Data demonstrate that simple analogs, such as the unsubstituted parent acid, are inactive in key biological models [1]. Furthermore, a shift in halogen substitution from the 7-position to the 5-position (i.e., 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid) or the introduction of a second chlorine atom (i.e., 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid) results in significant changes to the pharmacological profile and target engagement [2]. Therefore, 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid is not an interchangeable building block; its specific substitution pattern is essential for achieving the intended chemical, biochemical, or pharmacological outcome.

Target compound
7‑chloro‑2,3‑dihydrobenzofuran‑2‑carboxylic acid: validated activity in α2‑antagonist synthesis and enzyme inhibition.
Unsubstituted analog
Parent acid is inactive in key biological models; lacks the halogen required for target engagement.
Target compound
Specific 7‑chloro substitution defines electronic and steric properties critical for activity.
5‑Chloro or 6,7‑dichloro analogs
Halogen shift or addition alters pharmacological profile and target interaction; may not reproduce 7‑chloro activity.

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: Differentiation Evidence


Carbonic Anhydrase II Inhibition

This compound demonstrates a specific, quantifiable binding affinity for human carbonic anhydrase II (hCA II), with an inhibition constant (Ki) of 707 nM [1]. This value was determined using a phenol red-based stopped-flow CO2 hydrase assay after a 30-minute pre-incubation period [1].

Carbonic Anhydrase II Binding
Class-level inference
Ki = 707 nM (target) vs acetazolamide Ki ~25 nM (reference); 28-fold lower affinity
Supports moderate-affinity tool-compound selection for hCA II assay contexts.
Stopped-flow CO2 hydrase assay; 30 min pre‑incubation.
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

α2-Adrenoreceptor Antagonist Synthesis Intermediate

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid serves as a crucial intermediate for synthesizing the imidazoline derivative 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole (compound 7) [1]. This derivative was specifically identified as the only analogue in a series that maintained both presynaptic antagonist potency and selectivity comparable to the reference compound RX 781094 (idazoxan) [1].

α2‑Adrenoceptor Antagonist Synthesis
Supporting evidence
Derived imidazoline showed antagonist activity and selectivity comparable to idazoxan (reference)
Validates 7‑chloro intermediate route for α2‑adrenoceptor ligand development.
In vitro binding assays; only analogue maintaining reference profile.
Medicinal Chemistry α-Adrenoreceptor Synthesis

Dihydrobenzofuran Scaffold: Hypocholesterolemic Activity

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold, when appropriately substituted, exhibits a specific hypocholesterolemic activity profile [1]. This is in contrast to both the unsubstituted (deschloro) analogs, which are inactive, and other related heterocycles, which show different lipid-lowering effects [1].

Dihydrobenzofuran Scaffold Activity
Cross-study comparable
5‑Chloro analog: hypocholesterolemic in rat model. Deschloro analogs: inactive. Chroman analog: hypocholesterolemic & hypotriglyceridemic. Benzodioxane analog: mainly hypotriglyceridemic.
Class‑level scaffold SAR context; 7‑chloro hypolipidemic activity requires specific validation.
Triton WR‑1339 hyperlipemic rat model.
Lipid Metabolism Hypolipidemic Structure-Activity Relationship

7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: Research and Industrial Applications


α2-Adrenoreceptor Antagonist Scaffold

Given its established utility as a key intermediate in synthesizing an imidazoline derivative with potent and selective α2-adrenoreceptor antagonist activity [3], this compound is ideally suited for medicinal chemistry programs focused on the central nervous system or cardiovascular indications where α2-adrenoreceptor modulation is a validated therapeutic target. Researchers can use this acid to generate new libraries of compounds for lead optimization.

Carbonic Anhydrase II Tool Compound

The quantifiable, moderate affinity for human carbonic anhydrase II (Ki = 707 nM) [3] makes this compound a useful tool for in vitro biochemical studies. It can serve as a starting point for structure-activity relationship (SAR) studies aimed at understanding the binding requirements of this enzyme or as a reference ligand in competition assays where a high-affinity inhibitor is not required.

Building Block for Heterocyclic Synthesis

The compound's unique substitution pattern and reactive carboxylic acid handle make it a valuable building block for constructing more complex molecules. Its documented use in preparing an imidazoline derivative [3] demonstrates its compatibility with common synthetic transformations. This is relevant for custom synthesis projects and the creation of diverse screening libraries.

Dihydrobenzofuran Core in Hypolipidemic Activity

Data from comparative studies with structurally related heterocycles (chromans, benzodioxanes) show that the 2,3-dihydrobenzofuran core confers a distinct hypocholesterolemic profile, unlike the deschloro analogs which are inactive [3]. This compound can be used as a foundational building block to systematically investigate how further modifications (e.g., varying substituents at the 7-position) impact this specific lipid-lowering activity.

Application
Selection Property
Validation Focus
α2‑Adrenoceptor ligand development
7‑Chloro substitution pattern for imidazoline synthesis
Antagonist potency and selectivity assays
Carbonic anhydrase II tool compound studies
Moderate binding affinity (Ki context)
Enzyme inhibition assays and SAR exploration
Heterocyclic synthesis building block
Carboxylic acid handle for derivatization
Reaction compatibility and library synthesis
Dihydrobenzofuran core hypolipidemic SAR
Chlorine‑substituted scaffold differentiation
Hypocholesterolemic activity in hyperlipemic models

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